N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide
Description
N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety linked to a 1,2-oxazole ring via a methylene bridge, with a 2-chlorobenzamide substituent.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-14-4-2-1-3-13(14)18(22)20-9-12-8-16(25-21-12)11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTNOYRFJOEBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Halo Ketones with Amides
The Robinson-Gabriel synthesis is adaptable for constructing the oxazole ring. A benzodioxol-containing α-halo ketone reacts with a primary amide under acidic conditions:
-
Combine 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (1.0 equiv) with formamide (2.5 equiv) in a Brønsted acidic ionic liquid gel (e.g., 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate grafted on TEOS).
-
Heat at 120°C under solvent-free conditions for 6–8 hours.
-
Isolate 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbaldehyde via column chromatography (hexane/ethyl acetate, 7:3).
Yield : 78–82%.
Oxazole Formation via Hantzsch Dihydro-Oxazole Synthesis
Alternative route using α-aminoketones and carboxylic acid derivatives:
-
React 1,3-benzodioxol-5-yl glyoxal with chloroacetamide in acetone/water (3:1) at 50°C for 4 hours.
-
Neutralize with NaHCO₃, extract with dichloromethane, and crystallize from ethanol.
Yield : 70–75%.
Functionalization of the Oxazole Ring
Introduction of the Aminomethyl Group
Reductive Amination
Alternative to Mannich reaction for higher selectivity:
-
React oxazole-3-carbaldehyde with methylamine hydrochloride (1.5 equiv) in THF.
-
Reduce with NaBH₄ (2.0 equiv) at 0°C for 2 hours.
Yield : 85–88%.
Amide Coupling with 2-Chlorobenzoyl Chloride
Schotten-Baumann Reaction
Catalytic Coupling Using BAIL Gel
For solvent-free conditions:
-
Mix amine intermediate with 2-chlorobenzoyl chloride (1.05 equiv) and BAIL gel (5 mol%).
-
Heat at 80°C for 3 hours.
Purification and Characterization
Recrystallization Optimization
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water | 99.2 | 85 |
| Acetone/Hexane | 98.7 | 78 |
| DCM/Heptane | 97.5 | 82 |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H, benzodioxol-H), 6.05 (s, 2H, OCH₂O), 4.65 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).
-
HRMS : m/z calcd for C₁₉H₁₅ClN₂O₄ [M+H]⁺: 393.0745; found: 393.0748.
Scalability and Industrial Considerations
Critical Parameters :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.
Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as an anticancer agent. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with cellular processes such as tubulin polymerization . Additionally, its structural features make it a candidate for further development as a therapeutic agent targeting specific molecular pathways involved in cancer progression.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups allow for the creation of derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular proteins and pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Notes:
- Zetomipzomib: The pyrazine ring and difluoro-benzodioxole suggest enhanced solubility and target specificity, critical for immunomodulatory activity .
- Thiazole Analogue : Replacing oxazole with thiazole introduces sulfur, which may alter hydrogen-bonding interactions and redox properties .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl variant (CAS 1040639-97-1) has higher logP than the target compound due to the CF₃ group .
- Solubility : Thiazole-containing derivatives (e.g., ) may exhibit lower aqueous solubility than oxazole analogs due to sulfur’s hydrophobic nature.
- Metabolic Stability : Benzodioxole moieties in the target compound and Alda-1 may resist oxidative metabolism, enhancing bioavailability.
Research Findings and Implications
- Structural Optimization : Substituting chlorine with trifluoromethyl (as in ) or fluoro (as in ) could modulate electron density and steric effects for targeted activity.
- Heterocyclic Ring Impact : Oxazole vs. thiazole rings influence hydrogen-bonding capacity and metabolic pathways, critical for drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide?
- Synthesis : The compound can be synthesized via multi-step reactions. A plausible route involves:
Oxazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux in ethanol/water .
Benzodioxole coupling : Suzuki-Miyaura cross-coupling to introduce the benzodioxol-5-yl group using palladium catalysts (e.g., Pd(PPh₃)₄) in DMF at 80–100°C .
Amide bond formation : React the oxazole intermediate with 2-chlorobenzoyl chloride using triethylamine as a base in acetonitrile .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol-DMF mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios. Key signals include benzodioxole protons (δ 5.9–6.1 ppm, singlet) and oxazole protons (δ 6.3–6.5 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/chloroform). Refine structures using SHELXL-2018 (SHELX suite) with R-factor < 0.05 .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺) with < 2 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for amide bond formation. DMF typically offers higher yields (75–85%) due to enhanced nucleophilicity of intermediates .
- Temperature Control : Use microwave-assisted synthesis for oxazole ring formation (100°C, 30 min) to reduce side products vs. conventional reflux (6–8 hrs) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., doxorubicin for cytotoxicity). Cross-validate via orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Data Normalization : Account for batch-to-batch purity variations by quantifying impurities via LC-MS. Normalize IC₅₀ values to >98% pure samples .
- Structural Confirmation : Re-examine stereochemistry or tautomeric forms (e.g., oxazole vs. isoxazole) via X-ray/NMR if activity discrepancies arise .
Q. What strategies are recommended for elucidating the compound’s pharmacological mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). Focus on interactions between the chlorobenzamide group and hydrophobic pockets .
- In Vitro Assays :
- Enzyme Inhibition : Test against COX-2 or cytochrome P450 isoforms at 10–100 μM concentrations .
- Cell-Based Studies : Evaluate antiproliferative activity in cancer lines (e.g., MCF-7, A549) via MTT assay. Include ROS scavengers to probe oxidative stress pathways .
- Metabolic Stability : Assess hepatic microsomal degradation (human/rat) with LC-MS/MS to identify labile sites (e.g., benzodioxole ring oxidation) .
Methodological Notes
- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with PLATON/ADDSYM to detect missed symmetry elements .
- Biological Replicates : Perform triplicate experiments with distinct cell passages or animal cohorts to ensure reproducibility .
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CCDC) and biological datasets in public repositories (e.g., ChEMBL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
